
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate (EDTA) is a compound that has been widely studied and used in the scientific research community. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and lab experiments. EDTA is a complex molecule that is composed of two components: a five-membered ring and a three-membered ring. It is an important compound in the field of biochemistry, as it has been used in numerous studies to investigate the mechanism of action of various enzymes, proteins, and other macromolecules.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate involves the conversion of ergosterol to the desired compound through a series of chemical reactions.
Starting Materials
Ergosterol, Sodium borohydride, Acetic anhydride, Pyridine, Methanol, Chloroform, Sodium hydroxide, Hydrochloric acid, Potassium hydroxide, Sodium sulfate, Magnesium sulfate, Silica gel
Reaction
Ergosterol is first converted to ergosteryl acetate by reaction with acetic anhydride and pyridine., The resulting ergosteryl acetate is then reduced to ergosta-5,22-diene-3β,24-diol using sodium borohydride as the reducing agent., The diol is then acetylated using acetic anhydride and pyridine to obtain ergosta-5,22-diene-3β,24-diacetate., The diacetate is then oxidized to the triol using a mixture of potassium hydroxide and sodium hydroxide in methanol., The triol is then acetylated using acetic anhydride and pyridine to obtain (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate., The final product is purified using silica gel column chromatography with chloroform and methanol as the eluent., The purity of the final product is confirmed using NMR and mass spectrometry.
作用機序
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate works by chelating metal ions, which can then be used to study the structure and function of various proteins and enzymes. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate binds to metal ions, such as calcium, magnesium, zinc, and iron, and forms a complex that can be used to study the mechanism of action of various proteins and enzymes. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can also be used to study the mechanism of action of various drugs and to investigate the effects of various drugs on the body.
生化学的および生理学的効果
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has been widely studied for its biochemical and physiological effects. It has been shown to chelate metal ions, which can then be used to study the structure and function of various proteins and enzymes. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has been shown to have protective effects against oxidative stress, which can help protect the body from damage caused by free radicals.
実験室実験の利点と制限
The use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate in laboratory experiments has several advantages. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is a relatively inexpensive compound and is easy to obtain. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is a versatile compound that can be used for a variety of purposes, such as synthesis, biochemical and physiological studies, and lab experiments. However, there are some drawbacks to using (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate in lab experiments. For example, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can interfere with the activity of certain enzymes, which can affect the results of experiments. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can be toxic in high concentrations, so careful consideration must be taken when using it in lab experiments.
将来の方向性
The use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate in scientific research is constantly evolving and there are many potential future directions for research. One potential future direction is the use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate to study the mechanism of action of various drugs and to investigate the effects of various drugs on the body. Another potential future direction is the use of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate to study the effects of various environmental agents on the body, such as heavy metals, pesticides, and other toxic compounds. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate could be used to study the effects of oxidative stress on the body and to develop new treatments for various diseases. Finally, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate could be used to study the structure and function of various proteins and enzymes, which could lead to new insights into the molecular basis of various diseases.
科学的研究の応用
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has been widely used in scientific research for a variety of purposes. It is used to chelate metal ions, which can be used to study the structure and function of various proteins and enzymes. In addition, (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can be used to study the mechanism of action of various drugs and to investigate the effects of various drugs on the body. (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate can also be used to study the effects of various environmental agents on the body, such as heavy metals, pesticides, and other toxic compounds.
特性
CAS番号 |
69425-75-8 |
|---|---|
製品名 |
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate |
分子式 |
C30H48O4 |
分子量 |
472.71 |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H48O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8,12,17,19,22-26,32-33H,9-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,23+,24-,25+,26+,28+,29-,30?/m1/s1 |
InChIキー |
MPBPFMYKSVXXKU-KDERHSRRSA-N |
SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



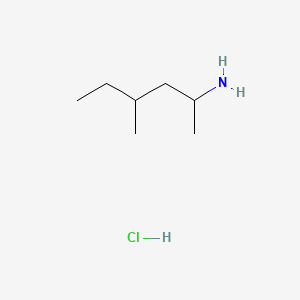
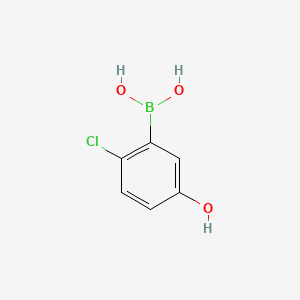
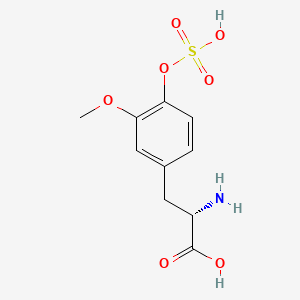
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
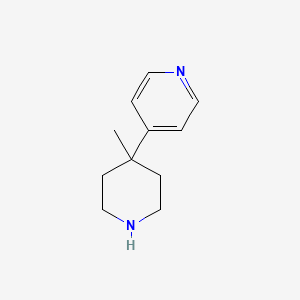
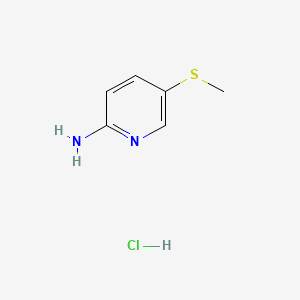
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
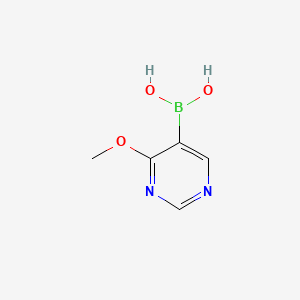
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)